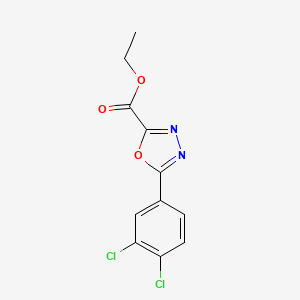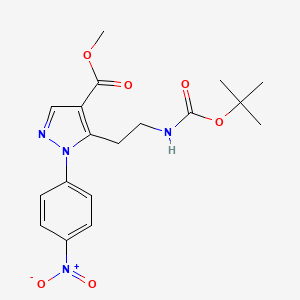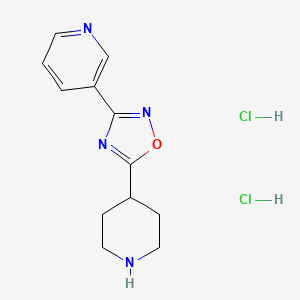
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of ethyl 3,4-dichlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized phenyl derivatives.
科学研究应用
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring is crucial for its stability and reactivity, allowing it to participate in various biochemical processes.
相似化合物的比较
Similar Compounds
- Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly enhances its biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-15-14-9(18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWFTEBGQSWXII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride](/img/structure/B1407018.png)



![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)
![ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate](/img/structure/B1407026.png)



![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)
![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)



